(4-bromo-1H-pyrazol-1-yl)methanol
Overview
Description
(4-bromo-1H-pyrazol-1-yl)methanol: is an organic compound with the molecular formula C4H5BrN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of a bromine atom and a hydroxymethyl group attached to the pyrazole ring makes this compound unique and of interest in various fields of research.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such as alcohol dehydrogenase
Mode of Action
It is likely that the compound interacts with its targets through a combination of hydrogen bonding and hydrophobic interactions . The bromine atom may also play a role in these interactions due to its electronegativity and size.
Biochemical Pathways
Given the potential interaction with enzymes such as alcohol dehydrogenase, it could be involved in metabolic pathways related to alcohol metabolism .
Pharmacokinetics
The compound’s molecular weight (177 g/mol) suggests that it could be well-absorbed and distributed in the body. The presence of the hydroxyl group could also influence its solubility and distribution.
Result of Action
Similar compounds have been shown to inhibit enzyme activity, which could result in changes to cellular metabolism .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of (4-bromo-1H-pyrazol-1-yl)methanol. For instance, the compound is reported to be stable at room temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-bromo-1H-pyrazole with formaldehyde in the presence of a base to yield (4-bromo-1H-pyrazol-1-yl)methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxymethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-bromo-1H-pyrazol-1-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form (4-bromo-1H-pyrazol-1-yl)methane.
Substitution: The bromine atom in this compound can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides under basic conditions.
Major Products Formed:
- Oxidation products include (4-bromo-1H-pyrazol-1-yl)carboxylic acid.
- Reduction products include (4-bromo-1H-pyrazol-1-yl)methane.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
Chemistry: (4-bromo-1H-pyrazol-1-yl)methanol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazole-based ligands and catalysts .
Biology and Medicine: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Industry: The compound is used in the development of agrochemicals and pharmaceuticals. Its unique structure allows for the design of molecules with specific biological activities .
Comparison with Similar Compounds
4-bromo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a hydroxymethyl group.
4-bromo-3-nitro-1H-pyrazole: Contains a nitro group instead of a hydroxymethyl group.
4-bromo-1-ethyl-1H-pyrazole: Contains an ethyl group instead of a hydroxymethyl group.
Uniqueness: (4-bromo-1H-pyrazol-1-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(4-bromopyrazol-1-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c5-4-1-6-7(2-4)3-8/h1-2,8H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGVUZFWBQUDSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860807-38-1 | |
Record name | (4-bromo-1H-pyrazol-1-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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